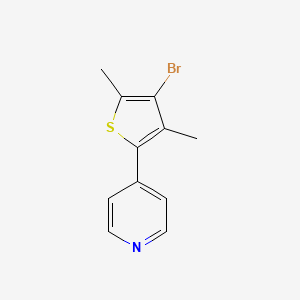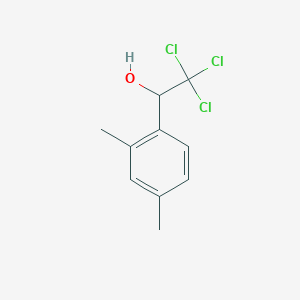
2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol is an organic compound characterized by its trichloromethyl group attached to a phenyl ring substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with trichloroacetaldehyde. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or chloromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed:
Oxidation: Formation of 2,2,2-trichloro-1-(2,4-dimethylphenyl)ketone or corresponding carboxylic acids.
Reduction: Formation of 2,2-dichloro-1-(2,4-dimethylphenyl)ethanol or 2-chloro-1-(2,4-dimethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biochemical effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its observed biological activity.
相似化合物的比较
2,2,2-Trichloro-1-(3,4-dimethylphenyl)ethanol: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness: 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C10H11Cl3O |
|---|---|
分子量 |
253.5 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-(2,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H11Cl3O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
InChI 键 |
BXULDYYEWVHDJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C(Cl)(Cl)Cl)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)
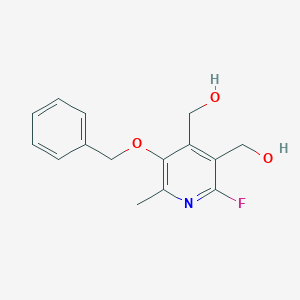
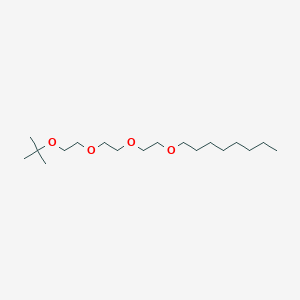
![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
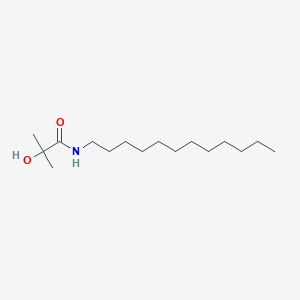
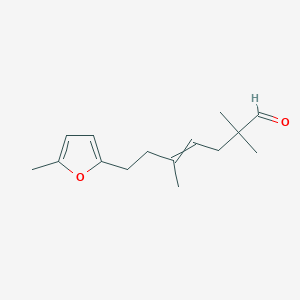
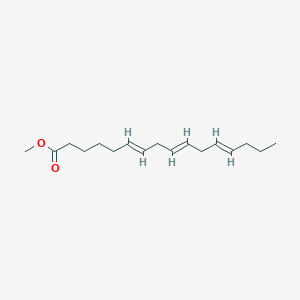

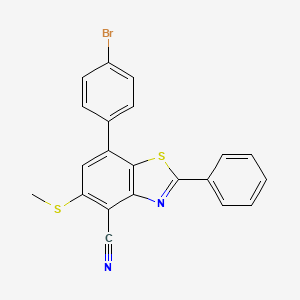
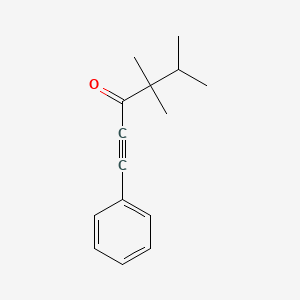
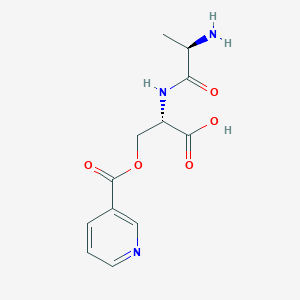
![2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14197898.png)

